molecular formula C11H10ClN3O2 B10951091 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10951091
M. Wt: 251.67 g/mol
InChI Key: ZJSHMDSQEGVULP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound with a molecular formula of C12H11ClN2O3. This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, agrochemistry, and material science. The presence of the chlorophenoxy group and the pyrazole ring in its structure makes it a versatile compound with potential biological activities.

Preparation Methods

The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorophenol with a suitable pyrazole derivative. One common method is the reaction of 2-chlorophenol with 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the case of its use as an herbicide, the compound may act by inhibiting the activity of enzymes involved in essential metabolic pathways in plants, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H10ClN3O2/c12-8-3-1-2-4-10(8)17-7-15-6-5-9(14-15)11(13)16/h1-6H,7H2,(H2,13,16)

InChI Key

ZJSHMDSQEGVULP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)N)Cl

Origin of Product

United States

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